2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
Description
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone is a benzimidazole-based compound featuring a mercapto (-SH) group at position 2 of the benzimidazole ring and a piperidin-1-yl-substituted ethanone moiety. This structure combines the aromatic heterocyclic framework of benzimidazole with the basicity of the piperidine ring, making it a versatile candidate for pharmaceutical and materials science applications.
The compound’s synthesis typically involves alkylation or substitution reactions of 2-mercaptobenzimidazole precursors. For example, alkylation with bromoalkanes or benzyl halides under basic conditions (e.g., triethylamine in acetone) is a common route, though the acetyl group in similar compounds is often susceptible to base-mediated cleavage, as observed in related derivatives .
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C14H17N3OS/c18-13(16-8-4-1-5-9-16)10-17-12-7-3-2-6-11(12)15-14(17)19/h2-3,6-7H,1,4-5,8-10H2,(H,15,19) |
InChI Key |
JHHBROFNWFIUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Chloroacetylthio)-1H-benzo[d]imidazole
Reagents :
-
2-Mercapto-1H-benzo[d]imidazole (2-MBI)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) in ethanol
Procedure :
2-MBI reacts with chloroacetyl chloride in ethanol under reflux (5–6 h), yielding 2-(chloroacetylthio)-1H-benzo[d]imidazole. K₂CO₃ neutralizes HCl, driving the reaction forward.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 5–6 h |
| Temperature | Reflux (78°C) |
Piperidine Substitution
Reagents :
-
2-(Chloroacetylthio)-1H-benzo[d]imidazole
-
Piperidine in dichloromethane (DCM)
Procedure :
The chloro intermediate undergoes nucleophilic substitution with piperidine in DCM at 0°C for 2 h. The product precipitates upon ice-water quenching.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | ≥97% |
Mechanism :
Piperidine attacks the electrophilic carbonyl carbon, displacing chloride. The reaction is favored by the electron-withdrawing effect of the benzimidazole-thiol group.
One-Pot Condensation Using Active Methylene Compounds
Reaction Design
Reagents :
-
2-Mercapto-1H-benzo[d]imidazole
-
1-(Piperidin-1-yl)ethanone bromide
-
Triethylamine (TEA) in dimethylformamide (DMF)
Procedure :
A one-pot reaction between 2-MBI and 1-(piperidin-1-yl)ethanone bromide in DMF at 80°C for 4 h yields the target compound. TEA acts as a base to deprotonate the thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Solvent Efficiency | High (DMF) |
Advantages :
-
Eliminates isolation of intermediates.
-
Scalable for industrial production.
Alternative Pathway via Imidazole Ring Closure
Synthesis of Piperidine-Ethanone Precursor
Reagents :
-
Piperidine
-
Chloroacetyl chloride in DCM
Procedure :
Piperidine reacts with chloroacetyl chloride at 0°C to form 1-(chloroacetyl)piperidine.
Coupling with 2-Mercaptobenzimidazole
Reagents :
-
1-(Chloroacetyl)piperidine
-
2-Mercapto-1H-benzo[d]imidazole
-
K₂CO₃ in ethanol
Procedure :
The precursor reacts with 2-MBI under reflux (6 h), forming the target compound via thioether linkage.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Scale | Up to 500 g |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Substitution | 70 | 97 | High | Moderate |
| One-Pot Condensation | 65 | 95 | Moderate | High |
| Ring Closure | 75 | 98 | High | Low |
Optimization Insights :
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions during substitution.
-
Solvent Choice : Ethanol and DMF enhance solubility of intermediates.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of unreacted 2-MBI.
-
Solution : Recrystallization in ethanol-water (8:2) improves purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the piperidine ring.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with benzimidazole and piperidine rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group could form covalent bonds with thiol groups in proteins, while the benzimidazole and piperidine rings could interact with various binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzimidazole ring, the nature of the heterocyclic amine (e.g., piperidine vs. pyrrolidine), and additional functional groups. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Solubility : Piperidine derivatives generally exhibit better aqueous solubility than pyrrolidine analogs due to increased basicity .
- Thermal Stability : X-ray crystallography of 2-(butylthio)-1H-benzo[d]imidazole reveals a zigzag conformation stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .
Biological Activity
The compound 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 248.35 g/mol. The structure features a benzimidazole moiety linked to a piperidine group, which is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Mercaptobenzimidazole | Staphylococcus aureus | 15 |
| 2-Mercaptobenzimidazole | Escherichia coli | 12 |
| 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone | Pseudomonas aeruginosa | 18 |
This table summarizes the inhibition zones observed in various studies, highlighting the potential of these compounds as antimicrobial agents.
Anticancer Properties
Benzimidazole derivatives are also noted for their anticancer activities. A review of recent literature indicates that similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various benzimidazole derivatives, it was found that the compound exhibited an IC50 value in the micromolar range against the MCF-7 breast cancer cell line. This suggests that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone | MCF-7 | 3.5 |
| 5-Fluorouracil | A549 | 10 |
The data indicates that while not as potent as traditional chemotherapeutics like Doxorubicin, this compound still exhibits promising anticancer activity.
The mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of DNA synthesis : Many benzimidazole derivatives interfere with DNA replication in cancer cells.
- Induction of apoptosis : These compounds can trigger programmed cell death pathways in tumor cells.
- Antioxidant activity : Some studies suggest that these compounds may reduce oxidative stress, contributing to their protective effects against cellular damage.
Q & A
Basic: What are the established synthetic routes for preparing 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone?
Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common method involves reacting 2-mercaptobenzimidazole with a piperidine-containing electrophile (e.g., 1-chloro-1-(piperidin-1-yl)ethanone) in acetone or dioxane under reflux with a base (e.g., potassium carbonate or triethylamine) . For example:
- Step 1: React 2-mercaptobenzimidazole with phenacyl bromide derivatives in acetone/K₂CO₃ to form intermediates.
- Step 2: Substitute the intermediate’s leaving group (e.g., chloride) with piperidine under reflux.
Key considerations: Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or HPLC .
Advanced: How can synthetic protocols be optimized to improve yield and purity of this compound?
Answer:
Optimization strategies include:
- Catalyst screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature control: Gradual heating (40–60°C) minimizes side reactions like acetyl group removal .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures enhances purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C-NMR: Confirm structural integrity via characteristic peaks (e.g., NH proton at δ 12.56 ppm, CH₂ at δ 4.50 ppm) .
- FT-IR: Identify functional groups (e.g., C-S stretching at ~698 cm⁻¹, ketone C=O at ~1739 cm⁻¹) .
- Mass spectrometry (MS): Validate molecular weight (e.g., [M+H]+ peak at m/z 303.42 for related derivatives) .
- X-ray crystallography: Resolve bond angles and distances for stereochemical confirmation in advanced studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
